2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;platinum(2+)
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Overview
Description
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;platinum(2+) is a complex organometallic compound It belongs to the class of porphyrins, which are macrocyclic compounds known for their role in biological systems such as hemoglobin and chlorophyll This specific compound features a platinum ion coordinated within the porphyrin ring, making it a platinum porphyrin complex
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;platinum(2+) typically involves the metalation of the corresponding porphyrin ligand with a platinum salt. One common method is to react 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with a platinum(II) salt, such as platinum(II) chloride, in the presence of a base . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;platinum(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the platinum center exchanges ligands with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents or additional ligands like phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) porphyrin complexes, while reduction could produce platinum(0) species. Substitution reactions can result in various platinum-ligand complexes.
Scientific Research Applications
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;platinum(2+) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;platinum(2+) exerts its effects involves the interaction of the platinum center with biological molecules. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing reactive oxygen species that can damage cancer cells . The platinum center can also bind to DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine iron(III) chloride
Uniqueness
What sets 2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;platinum(2+) apart is its platinum center, which imparts unique chemical properties such as high stability and reactivity. This makes it particularly effective in applications like photodynamic therapy and catalysis, where other metal porphyrins may not perform as well .
Properties
Molecular Formula |
C36H54N4Pt |
---|---|
Molecular Weight |
737.9 g/mol |
IUPAC Name |
2,3,7,8,12,13,17,18-octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;platinum(2+) |
InChI |
InChI=1S/C36H54N4.Pt/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h29-30,35-37,40H,9-20H2,1-8H3;/q-2;+2 |
InChI Key |
IVXCVWMZWMKFFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2CC3=C(C(=C([N-]3)CC4C(=C(C(N4)CC5=C(C(=C([N-]5)CC1N2)CC)CC)CC)CC)CC)CC)CC.[Pt+2] |
Origin of Product |
United States |
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